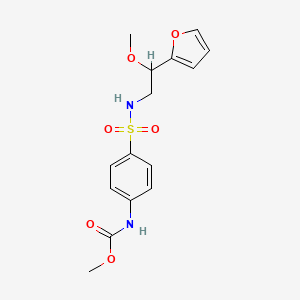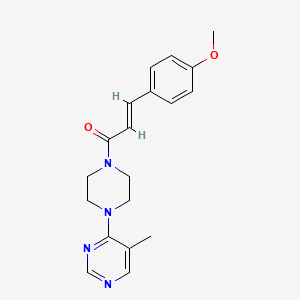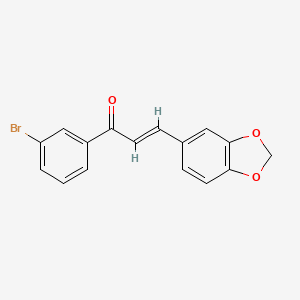
1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a pyrrolidine derivative that belongs to the class of oxadiazole compounds. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for future research in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Antiviral Activity
Research on similar compounds includes the synthesis of derivatives that exhibit antiviral activity. For example, certain heterocyclic compounds synthesized from related starting materials have been evaluated for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating potential for antiviral drug development (Attaby et al., 2006).
Antimicrobial Activity
Compounds with oxadiazole and thiophene components have shown significant antimicrobial properties. Research into similar structures has led to the development of compounds with marked activity against various bacterial and fungal strains, suggesting utility in the design of new antimicrobials (Salimon et al., 2011).
Heterocyclic Synthesis for Biological Exploration
The utility of related ethanone derivatives in the synthesis of various biologically active heterocyclic compounds has been highlighted. These compounds serve as critical intermediates for developing therapeutics targeting diverse biological pathways (Salem et al., 2021).
Anticancer Agents
Structurally similar compounds have been explored for their potential as anticancer agents. For instance, the synthesis of oxadiazole derivatives has been linked to the inhibition of cancer cell growth, underscoring the relevance of these compounds in cancer research (Che et al., 2015).
Conducting Polymers and Material Science
The incorporation of thiophene units into polymers, derived from similar compounds, has led to materials with promising electrical conductivity and thermal stability. This suggests potential applications in electronic devices and materials science (Pandule et al., 2014).
properties
IUPAC Name |
1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16(10-13-7-9-24-12-13)21-8-6-15(11-21)17-19-18(23-20-17)14-4-2-1-3-5-14/h1-5,7,9,12,15H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCSGOIVUHIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

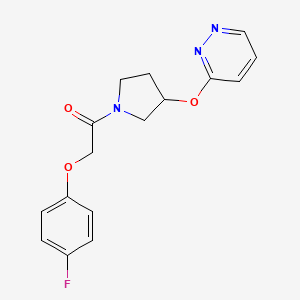
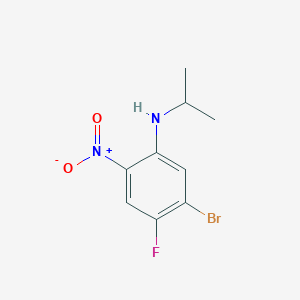
![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2715687.png)

![1-[2-(2-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2715689.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4](/img/structure/B2715694.png)

![2-Butyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2715696.png)

